molecular formula C14H15NO B3050960 3-(3,4-Dimethylphenoxy)aniline CAS No. 300668-53-5

3-(3,4-Dimethylphenoxy)aniline

Cat. No.: B3050960
CAS No.: 300668-53-5
M. Wt: 213.27 g/mol
InChI Key: FUAFCWSBGDNPBR-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenoxy)aniline is an aromatic amine derivative characterized by a phenoxy group substituted with two methyl groups at the 3,4-positions and an aniline moiety. Key features include:

  • Core structure: Aniline linked to a dimethylphenoxy group.

Properties

IUPAC Name

3-(3,4-dimethylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-6-7-14(8-11(10)2)16-13-5-3-4-12(15)9-13/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAFCWSBGDNPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402710
Record name 3-(3,4-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300668-53-5
Record name 3-(3,4-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenoxy)aniline typically involves the reaction of 3,4-dimethylphenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3,4-dimethylphenol is reacted with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(3,4-Dimethylphenoxy)aniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The phenoxy and aniline groups allow it to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Halogen or Trifluoromethyl Substituents

Compounds with halogen or electron-withdrawing groups (e.g., Cl, CF₃) exhibit distinct electronic and biological properties:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications Reference
2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline 937596-52-6 CF₃ at position 5 311.3 (calc.) Potential agrochemical applications
5-Chloro-2-(3,4-dimethylphenoxy)aniline Not specified Cl at position 5 ~263.7 (calc.) Intermediate in organic synthesis
4-(3,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline 946741-35-1 CF₃ at position 2 311.3 (calc.) Research use in medicinal chemistry

Key Findings :

  • Trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability, making such derivatives candidates for pharmaceuticals or agrochemicals .
  • Chloro substituents may increase electrophilic reactivity, favoring cross-coupling reactions .

Comparison with Methoxy and Ethoxy Derivatives

Oxygen-containing substituents (e.g., methoxy, ethoxy) alter electronic properties and solubility:

Compound Name CAS Number Substituents Molecular Weight Boiling Point (°C) Solubility Reference
4-(3,4-Dimethoxyphenethoxy)aniline 1225582-16-0 Dimethoxy + ethoxy 273.33 Not reported Likely polar solvents
4-Methoxy-3-(4-methoxyphenoxy)aniline 6315-89-5 Methoxy at positions 3 and 4 275.3 (calc.) Not reported Moderate in ethanol

Key Findings :

  • Methoxy groups donate electrons via resonance, increasing the compound’s stability toward electrophilic attack .
  • Ethoxy chains (e.g., in 4-(3,4-dimethoxyphenethoxy)aniline) may enhance solubility in organic solvents compared to methyl-substituted analogs .

Parent Compound: 3,4-Dimethylaniline

The unsubstituted parent compound provides a baseline for comparison:

Property 3,4-Dimethylaniline 3-(3,4-Dimethylphenoxy)aniline (Estimated)
Molecular Weight 121.18 ~243.3 (calc.)
Boiling Point (°C) 228 Higher (due to phenoxy group)
Solubility Soluble in ethanol Reduced solubility in water
Reactivity Electrophilic substitution at para position Steric hindrance from phenoxy group may redirect reactivity

Source :

  • The phenoxy group in this compound increases molecular weight and steric bulk, likely reducing volatility compared to 3,4-dimethylaniline .

Biological Activity

3-(3,4-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO. Its structure features a phenoxy group substituted with two methyl groups at the 3 and 4 positions, along with an aniline group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of both phenoxy and aniline groups allows the compound to participate in various chemical reactions, which may affect cellular pathways and biological functions. The exact molecular targets and mechanisms are still under investigation, but preliminary studies suggest potential roles in:

  • Antimicrobial activity : The compound may exhibit properties that inhibit the growth of certain bacteria or fungi.
  • Antioxidant effects : It may scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Enzyme inhibition : There is potential for this compound to modulate enzyme activity, influencing metabolic pathways.

In Vitro Studies

Recent studies have explored the in vitro biological activities of this compound. For example:

  • Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for certain strains .
  • Antioxidant Activity : In assays measuring DPPH radical scavenging activity, this compound showed a dose-dependent increase in radical scavenging capacity, suggesting its potential as a natural antioxidant .

Case Studies

A case study involving the application of this compound in drug formulation revealed promising results:

  • Drug Delivery Systems : The compound was incorporated into a polymer matrix for controlled drug release. In vivo studies indicated that it enhanced the bioavailability of the encapsulated drug by improving solubility and stability .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructure FeaturesBiological Activity
3,4-Dimethoxyaniline Methoxy groups instead of methylModerate antioxidant effects
3-Chloro-2-(3,4-dimethylphenoxy)aniline Contains a chloro substituentEnhanced antibacterial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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